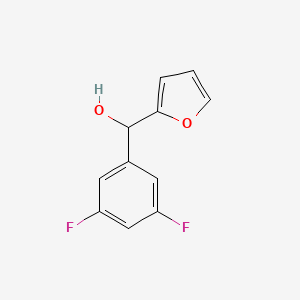

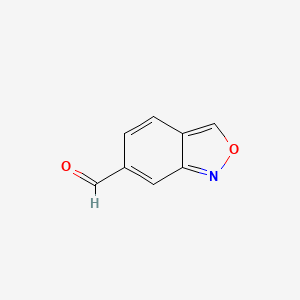

![molecular formula C16H13Cl2NO2 B2952894 (2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-43-7](/img/structure/B2952894.png)

(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate, also known as 2C-E, is a synthetic psychedelic drug of the phenethylamine and amphetamine class of compounds, which was first synthesized in 1974 by Alexander Shulgin. It is a member of the 2C family of drugs, which are known for their hallucinogenic and stimulant effects. It is an analogue of the psychedelic drug mescaline and has been used in scientific research and in laboratory experiments.

Scientific Research Applications

Agricultural Applications : Carbendazim and tebuconazole, related to the chemical structure , are used in agriculture for the prevention and control of fungal diseases. Research on solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these fungicides has shown advantages like altered release profiles and reduced toxicity (Campos et al., 2015).

Analytical Chemistry Applications : Derivatives similar to the chemical have been used in high-performance liquid chromatography for the analysis of phenols, demonstrating effective derivatization and analysis capabilities (Zhang et al., 2005).

Chiral Recognition in Chromatography : Cellulose triphenylcarbamate derivatives, similar in structure, have been used as stationary phases in high-performance liquid chromatography for chiral recognition, showcasing their potential in optical resolution abilities (Okamoto et al., 1986).

Cancer Research : Studies have explored the antitumor properties of certain carbamate derivatives, highlighting their potential in inhibiting the growth of different tumor cell lines (Sharkey et al., 2000).

Medicinal Chemistry : Research on tertiary 2-haloethylamine derivatives of muscarinic agents, which are structurally related, has shown potential applications in studying muscarinic receptors (Ringdahl et al., 1990).

Herbicide Performance : The compound has been studied in the context of herbicides like isopropyl N-(3-chlorophenyl)-carbamate, focusing on factors affecting their performance as preemergence herbicides (Jordan et al., 1968).

Synthesis and Reaction Studies : Research into the synthesis of ethenyl and oxiranol carbamate and their derivatives using selenium chemistry offers insights into the reactivity and potential applications of these compounds (Bleasdale et al., 1994).

Insecticides : The toxicity and biological activity of chloro- and methyl-phenyl N-methylcarbamates, closely related to the compound , have been evaluated for their potential as insecticides (Metcalf et al., 1963).

Colorimetric Analysis : 2-Chlorophenyl N-methylcarbamate has been determined colorimetrically, showcasing the potential of related compounds in analytical methodologies (Ishikawa & Ishii, 1970).

Application in Dyeing : The synthesis and application properties of disperse dyes derived from thiophene, including those with a (4-chlorophenyl)carbamoyl group, have been studied for their use in dyeing polyester and nylon fabrics (Abolude et al., 2021).

properties

IUPAC Name |

(2-chlorophenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NO2/c17-14-7-5-12(6-8-14)9-10-19-16(20)21-11-13-3-1-2-4-15(13)18/h1-10H,11H2,(H,19,20)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJGCNXFWUJHHJG-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2952811.png)

![Tert-butyl 6-(aminomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2952815.png)

![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2952817.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide](/img/structure/B2952818.png)

![2-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-N-methylacetamide](/img/structure/B2952821.png)

![Ethyl 5-[(4-tert-butylphenyl)sulfonyl-phenoxycarbonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2952830.png)

![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate](/img/structure/B2952833.png)

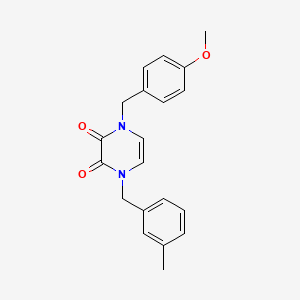

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2952834.png)